4-Nitro-3-phenyl-1,2-oxazole
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Overview
Description
4-Nitro-3-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a nitro group at the 4-position and a phenyl group at the 3-position makes this compound particularly interesting for various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-phenyl-1,2-oxazole typically involves the nitration of 3-phenyl-1,2-oxazole. One common method is the electrophilic nitration using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs continuous flow nitration processes to enhance yield and safety. The use of advanced nitrating agents such as nitrogen dioxide and nitronium tetrafluoroborate has been explored to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-Nitro-3-phenyl-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Cycloaddition: The oxazole ring can participate in cycloaddition reactions with alkenes and alkynes.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents, Friedel-Crafts catalysts.
Cycloaddition: Alkenes, alkynes, and suitable catalysts.
Major Products:
Reduction: 4-Amino-3-phenyl-1,2-oxazole.
Substitution: Various substituted phenyl derivatives.
Cycloaddition: Cycloadducts with diverse structural motifs.
Scientific Research Applications
4-Nitro-3-phenyl-1,2-oxazole has found applications in several scientific research fields:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-3-phenyl-1,2-oxazole involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
- 4-Nitro-3-phenyl-1,2,3-triazole
- 4-Nitro-3-phenyl-1,2,4-oxadiazole
- 4-Nitro-3-phenyl-1,2-thiazole
Comparison: 4-Nitro-3-phenyl-1,2-oxazole is unique due to its specific arrangement of the nitro and phenyl groups on the oxazole ring. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the oxygen atom in the oxazole ring can influence its electronic properties and reactivity compared to triazoles and thiazoles .
Properties
CAS No. |
31301-41-4 |
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Molecular Formula |
C9H6N2O3 |
Molecular Weight |
190.16 g/mol |
IUPAC Name |
4-nitro-3-phenyl-1,2-oxazole |
InChI |
InChI=1S/C9H6N2O3/c12-11(13)8-6-14-10-9(8)7-4-2-1-3-5-7/h1-6H |
InChI Key |
AMMAGHYZRLGORW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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